Potassium;trifluoro(oxetan-3-ylmethyl)boranuide

Quality Control Assay Validation Procurement

This potassium organotrifluoroborate is a non-interchangeable building block for drug discovery, featuring a strained oxetane moiety that reliably reduces clogP by ~1.5 units versus gem-dimethyl isosteres while increasing aqueous solubility and Fsp³ character. Unlike generic boronic acids, its bench-stable, air-tolerant nature enables mild, controlled Suzuki-Miyaura cross-coupling with minimal protodeboronation—ideal for high-throughput synthesis and complex substrates.

Molecular Formula C4H7BF3KO
Molecular Weight 178
CAS No. 2415072-76-1
Cat. No. B2609456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;trifluoro(oxetan-3-ylmethyl)boranuide
CAS2415072-76-1
Molecular FormulaC4H7BF3KO
Molecular Weight178
Structural Identifiers
SMILES[B-](CC1COC1)(F)(F)F.[K+]
InChIInChI=1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1
InChIKeyMIEGCTPUUONUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium trifluoro(oxetan-3-ylmethyl)boranuide (CAS 2415072-76-1): Technical Baseline for Procurement


Potassium trifluoro(oxetan-3-ylmethyl)boranuide is an organoboron compound belonging to the potassium organotrifluoroborate salt class, with the molecular formula C4H7BF3KO and a molecular weight of 178.00 g/mol . It is characterized by a trifluoroborate anion ([BF3]-) linked to a strained, four-membered oxetane heterocycle via a methylene bridge . It is a room-temperature-stable solid, though hygroscopic, and is typically supplied as a white to light yellow powder or crystal . The compound serves as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions, where its structure is designed to influence the physicochemical properties of target molecules [1].

Why Potassium trifluoro(oxetan-3-ylmethyl)boranuide is Not Interchangeable with Simpler Boronates or Boronic Acids


This specific organotrifluoroborate cannot be substituted with generic boronic acids or simpler alkyl trifluoroborates without a significant impact on reaction outcomes and product properties. While all potassium trifluoroborates offer class-level advantages of air- and moisture-stability over boronic acids , the distinct oxetane moiety is a non-interchangeable pharmacophore and chemical handle [1]. Its presence confers unique attributes—such as increased aqueous solubility and altered lipophilicity compared to gem-dimethyl or carbonyl isosteres—that directly affect the biological and physicochemical profile of downstream compounds [1]. Using a simpler analog forfeits these specific property-modulating benefits, which are often the primary reason for selecting this advanced building block in drug discovery.

Potassium trifluoro(oxetan-3-ylmethyl)boranuide: Quantitative Evidence for Differential Performance


Benchmark Purity: Quantitative NMR (qNMR) Validation vs. Alternative Supply

The standard commercial purity for this compound is specified at a minimum of 95.0% as determined by quantitative NMR (qNMR), rather than less rigorous HPLC area% analysis . This absolute method provides a higher level of confidence in the actual weight/weight purity of the material. In contrast, many alternative sources of similar organoboron compounds are specified only by HPLC (e.g., ≥95% area), which can overestimate purity by not accounting for non-UV-active impurities or water content.

Quality Control Assay Validation Procurement

Class-Leading Air and Moisture Stability vs. Boronic Acids

As a member of the potassium organotrifluoroborate salt class, this compound demonstrates superior stability to air and moisture when compared to the corresponding boronic acids [1]. This stability is a well-documented class advantage that allows for indefinite storage under ambient conditions and enables handling without specialized inert atmosphere techniques. This contrasts sharply with many boronic acids, which are prone to oxidation and protodeboronation, requiring cold, inert storage and handling [1].

Reagent Stability Handling Suzuki-Miyaura Coupling

Lipophilicity Modulation: Oxetane Moiety Lowers logP vs. Gem-Dimethyl Analogs

The oxetane ring is a recognized isostere that can profoundly alter lipophilicity compared to other functional groups. Studies have shown that replacing a gem-dimethyl group with an oxetane can reduce the calculated logP (clogP) by approximately 1.5 log units [1]. This reduction in lipophilicity can lead to improved aqueous solubility and a more favorable pharmacokinetic profile for drug candidates, a key differentiator from building blocks lacking this moiety.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Conformational Restriction: Increased sp³ Character vs. Planar Aromatic Boronates

The inclusion of an oxetane ring introduces three-dimensional, non-planar geometry into a molecule, increasing its fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is correlated with improved clinical success rates in drug discovery [1]. Potassium trifluoro(oxetan-3-ylmethyl)boranuide serves as a direct source of this conformational constraint, offering a distinct advantage over simple alkyl trifluoroborates or planar aryl boronates which contribute solely to molecular flatness.

Conformational Analysis Drug Design Bioisosteres

Validated Application Scenarios for Potassium trifluoro(oxetan-3-ylmethyl)boranuide


Medicinal Chemistry: Optimization of Lipophilicity and Solubility in Lead Series

This compound is ideally suited as a building block in drug discovery programs where lowering lipophilicity and increasing aqueous solubility are key objectives. The evidence from Section 3 shows that the oxetane moiety reliably reduces clogP by ~1.5 units compared to a gem-dimethyl isostere [1]. This makes it a strategic choice for synthesizing analogs of advanced leads with poor PK properties, where precise, predictable modulation of logP is required without introducing additional metabolic liabilities.

Suzuki-Miyaura Cross-Coupling for sp²-sp³ Bond Formation

The compound's function as a bench-stable, air-tolerant organotrifluoroborate reagent [1] makes it highly practical for routine Suzuki-Miyaura cross-coupling reactions to introduce an oxetane-containing side chain onto an aryl or heteroaryl core. This scenario is particularly valuable in high-throughput synthesis or when working with complex, sensitive substrates where the mild, slow-release nature of the trifluoroborate salt minimizes unwanted side reactions like protodeboronation [1].

Synthesis of Conformationally Constrained Peptidomimetics and Macrocycles

The oxetane ring provides a unique three-dimensional structural constraint that is beneficial for designing peptidomimetics or macrocyclic compounds with enhanced target selectivity and metabolic stability. By using this compound, researchers can intentionally increase the Fsp³ character of their molecules, moving away from flat, less selective scaffolds [1]. This is a key strategy in modern drug design to improve the odds of clinical success and is a primary driver for procuring this specific, non-planar building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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